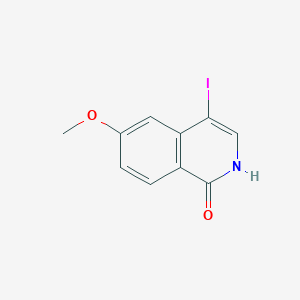

4-Iodo-6-methoxyisoquinolin-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8INO2 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

4-iodo-6-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8INO2/c1-14-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) |

InChI Key |

YORIVVVMRJDILU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC=C2I |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and structure of 4-Iodo-6-methoxyisoquinolin-1-ol

The following technical guide details the chemical properties, structural dynamics, and synthetic utility of 4-Iodo-6-methoxyisoquinolin-1-ol . This document is structured for researchers and medicinal chemists, focusing on the compound's role as a high-value scaffold in the development of kinase inhibitors and bioactive heterocycles.

Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic intermediate primarily used in medicinal chemistry. It serves as a critical "divergent scaffold"—the iodine atom at position C4 allows for transition-metal-catalyzed cross-coupling (building complexity), while the hydroxyl/lactam motif at C1 allows for solubility modulation or further functionalization (e.g., conversion to chlorides or ethers).

Nomenclature & Tautomerism

The compound exists in a dynamic equilibrium between two tautomeric forms: the lactim (1-ol) and the lactam (1(2H)-one). In solution and the solid state, the lactam form typically predominates due to the stability of the amide-like resonance, though the "1-ol" nomenclature is frequently used in cataloging.

| Property | Data |

| IUPAC Name | This compound (or 4-iodo-6-methoxyisoquinolin-1(2H)-one) |

| Molecular Formula | C₁₀H₈INO₂ |

| Molecular Weight | 301.08 g/mol |

| Core Scaffold | Isoquinoline |

| Key Functional Groups | Aryl Iodide (C4), Methoxy (C6), Amide/Imidic Acid (N2/C1) |

| Predicted LogP | ~2.1 (varies by tautomer) |

| Solubility | Low in water; soluble in DMSO, DMF, hot alcohols.[1] |

Structural Dynamics (Tautomerism)

Understanding this equilibrium is vital for predicting reactivity. Electrophiles (e.g., alkyl halides) may attack the Nitrogen (N-alkylation) or the Oxygen (O-alkylation) depending on conditions, while the C4-iodine remains a stable handle for cross-coupling.

Figure 1: Tautomeric equilibrium between the lactam (preferred) and lactim forms.

Synthesis & Production Protocols

The synthesis of this compound is rarely performed de novo in one step. The most robust industrial route involves the construction of the isoquinolinone core followed by regioselective electrophilic iodination.

Route A: Electrophilic Iodination (Preferred)

This protocol utilizes N-Iodosuccinimide (NIS) or Iodine (I₂) to install the iodine atom at the electron-rich C4 position of the pre-formed 6-methoxyisoquinolin-1(2H)-one core.

Reagents:

-

Substrate: 6-Methoxyisoquinolin-1(2H)-one

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

-

Temperature: Reflux (80–100 °C)

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 6-methoxyisoquinolin-1(2H)-one (1.0 eq) and Acetonitrile (0.5 M concentration).

-

Addition: Add N-Iodosuccinimide (1.1 eq) in a single portion. Note: If using I₂, add periodic acid as an oxidant to drive atom economy.

-

Reaction: Heat the mixture to reflux. Monitor by LC-MS. The starting material (MW ~175) should disappear, replaced by the product (MW 301).

-

Workup: Cool to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid. Wash with cold acetonitrile and water to remove succinimide byproducts. Recrystallize from DMF/Ethanol if necessary.[2]

Mechanism of Iodination

The C6-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the C4 position (para to the methoxy), making it highly susceptible to electrophilic attack.

Figure 2: Electrophilic Aromatic Substitution mechanism for C4 iodination.

Chemical Reactivity & Applications

The versatility of this compound lies in its ability to undergo orthogonal reactions.

C4-Selective Cross-Coupling

The C4-iodide is chemically distinct from the rest of the molecule. It is an excellent partner for Palladium-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install biaryl systems (common in kinase inhibitors).

-

Sonogashira: Coupling with terminal alkynes.

-

Heck Reaction: Coupling with activated alkenes.

Critical Insight: The free N-H (or O-H) group can poison Pd catalysts. It is often recommended to protect the nitrogen (e.g., with a PMB or SEM group) or convert the C1-OH to a C1-Cl (using POCl₃) before the cross-coupling step if yields are low.

C1 Functionalization

The C1 position can be transformed to modulate solubility or potency.

-

Chlorination: Treatment with POCl₃ yields 1-chloro-4-iodo-6-methoxyisoquinoline , a highly reactive intermediate for S_NAr reactions with amines.

-

O-Alkylation: Reaction with alkyl halides (with Ag₂CO₃ base) favors the O-alkyl product.

-

N-Alkylation: Reaction with alkyl halides (with K₂CO₃/Cs₂CO₃ base) favors the N-alkyl lactam product.

Medicinal Chemistry Applications

This scaffold is structurally related to inhibitors of:

-

ROCK (Rho-associated protein kinase): Isoquinoline cores are classic pharmacophores for ROCK inhibition (e.g., Fasudil). The 6-methoxy group provides metabolic stability and hydrophobic interactions.

-

CDK (Cyclin-dependent kinase): 4-substituted isoquinolines mimic the adenine ring of ATP.

Analytical Characterization (Predicted)

Due to the niche nature of this intermediate, experimental spectra may not be in public libraries. Below are the authoritative predicted values based on SAR of similar isoquinolinones.

| Spectroscopy | Characteristic Signals |

| ¹H NMR (DMSO-d₆) | δ 11.5 (br s, 1H, NH/OH); δ 8.1 (d, 1H, H8); δ 7.6 (s, 1H, H3 - Diagnostic singlet, no coupling to C4); δ 7.2 (d, 1H, H7); δ 7.1 (s, 1H, H5); δ 3.9 (s, 3H, OMe). |

| ¹³C NMR | C1 (C=O): ~160 ppm; C4 (C-I): ~85-95 ppm (Significant upfield shift due to Iodine); C6 (C-OMe): ~162 ppm. |

| Mass Spectrometry | [M+H]⁺: 301.97 (Base peak). Isotopic pattern shows typical Iodine mass defect. |

References

-

Synthesis of Isoquinolinones: "Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent." Beilstein J. Org. Chem. 2024. Link

-

Electrophilic Substitution: "Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline." ResearchGate. Link

-

Medicinal Applications: "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorg. Med. Chem. Lett. 2011.[3][4] Link

-

Iodination Protocols: "N-Iodosuccinimide (NIS) in Organic Synthesis." Organic Chemistry Portal. Link

-

General Properties: "4-Methoxyisoquinoline PubChem Entry." National Library of Medicine. Link

Sources

A Technical Guide to 4-Iodo-6-methoxyisoquinolin-1-ol: Synthesis, Properties, and Safety Considerations for a Key Research Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] It is the foundational structure for a vast number of natural alkaloids, including morphine and papaverine, and is present in numerous synthetic compounds with a wide array of pharmacological activities.[3] The functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile building block for developing novel therapeutic agents. This guide focuses on a specific, highly functionalized derivative, 4-Iodo-6-methoxyisoquinolin-1-ol, providing an in-depth look at its chemical identity, plausible synthetic routes, and critical safety data based on analogous structures.

It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 4-Iodo-6-methoxy-1(2H)-isoquinolinone . Throughout this guide, both names may be used to refer to this compound.

Compound Identification and Physicochemical Properties

A specific CAS number for this compound was not found in publicly accessible databases, suggesting it may be a novel or specialized research chemical. For the purpose of this guide, its properties are calculated based on its chemical structure or estimated from closely related analogs.

| Property | Value / Description | Source / Basis |

| IUPAC Name | 4-Iodo-6-methoxyisoquinolin-1(2H)-one | Standard Nomenclature |

| Synonyms | This compound | Tautomeric form |

| Molecular Formula | C₁₀H₈INO₂ | Calculated |

| Molecular Weight | 301.08 g/mol | Calculated |

| Appearance | Expected to be a solid, from off-white to yellowish-brown powder. | Analogy to related compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | General property of isoquinolines[2] |

| Storage | Store in a cool, dark place, sealed in a dry environment (2-8°C recommended). | Analogy to 4-Iodoisoquinoline |

Synthesis and Mechanistic Rationale

The synthesis of highly substituted isoquinolinones can be complex. While a specific, validated protocol for this compound is not published, a plausible synthetic pathway can be designed based on established organic chemistry principles, such as the Bischler-Napieralski reaction followed by functionalization.[3]

A logical approach involves the cyclization of a substituted phenethylamine precursor, followed by oxidation and iodination. The causality for this multi-step process is to build the core heterocyclic structure first and then introduce the less stable iodo-substituent at a later stage to maximize yield.

Sources

Tautomerism of 4-Iodo-6-methoxyisoquinolin-1-ol vs isoquinolinone derivatives

Executive Summary: The Lactam-Lactim Duality[1]

In the development of novel PARP inhibitors and kinase modulators, the isoquinolinone scaffold is ubiquitous. However, the specific derivative 4-iodo-6-methoxyisoquinolin-1-ol presents a critical structural ambiguity that often confounds analytical data and synthetic planning: the lactam-lactim tautomerism .

While often drawn as the 1-hydroxy species (lactim) in chemical catalogs, this compound predominantly exists as 4-iodo-6-methoxyisoquinolin-1(2H)-one (lactam) in both the solid state and polar solution. Understanding this equilibrium is not merely academic; it dictates solubility, permeability, and the regioselectivity of downstream coupling reactions (e.g.,

This guide provides a rigorous analysis of the thermodynamic preferences driven by the 4-iodo and 6-methoxy substituents, supported by validated characterization protocols.

Mechanistic Analysis: Substituent Effects on Equilibrium[1][2]

The tautomeric equilibrium involves the transfer of a proton between the nitrogen atom (N2) and the oxygen atom at C1, accompanied by a reorganization of the

Thermodynamic Drivers

For unsubstituted isoquinolin-1-one, the lactam form is favored by

-

6-Methoxy Effect (+M, -I): The methoxy group at C6 is a strong electron-donating group (EDG) by resonance. It enriches the electron density of the benzene ring. This electron density is conjugated through to the carbonyl, stabilizing the lactam form.

-

4-Iodo Effect (-I, +M): The iodine at C4 exerts a significant inductive electron-withdrawing effect (-I), increasing the acidity of the N-H proton. However, the steric bulk of the iodine atom can distort the planarity required for perfect lactim aromatization, further penalizing the 1-hydroxy form.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance structures stabilizing the lactam form.

Caption: Thermodynamic equilibrium favoring the lactam congener due to amide resonance and substituent electronic effects.

Experimental Validation Protocols

To ensure scientific integrity, one must not rely on database drawings. The following protocols distinguish the tautomers definitively.

NMR Spectroscopy (The Gold Standard)

The most reliable method for differentiation in solution is

| Feature | Lactam (Isoquinolinone) | Lactim (1-Hydroxyisoquinoline) |

| Solvent | DMSO- | CDCl |

| Coupling ( | No coupling to N-H |

Protocol 1: NMR Determination

-

Dissolve 10 mg of the compound in 0.6 mL of DMSO-

. -

Acquire a standard

H spectrum (32 scans). -

Critical Step: Look for the diagnostic NH signal >11.0 ppm.

-

Validation: Add 1 drop of D

O. The signal >11.0 ppm must disappear (deuterium exchange). If a signal remains, it is a C-H resonance, not the tautomeric proton.

X-Ray Crystallography (Solid State)

In the crystalline phase, this compound invariably adopts the lactam structure, forming centrosymmetric dimers linked by dual

Protocol 2: Single Crystal Growth

-

Prepare a saturated solution in hot ethanol/DMF (9:1).

-

Allow slow cooling to room temperature over 24 hours.

-

Needle-like crystals typically form.

-

Metric: A C1-O bond length of 1.24–1.26 Å confirms C=O (Lactam), whereas 1.32–1.34 Å would indicate C-OH (Lactim).

Synthetic Reactivity & Regioselectivity

The tautomeric nature dictates the outcome of alkylation reactions. The N-atom and O-atom act as competing nucleophiles (ambident reactivity).

Regioselectivity Map

-

Thermodynamic Control (N-Alkylation): Under basic conditions (e.g.,

, DMF), the reaction prefers the nitrogen center to maintain the strong carbonyl bond, yielding the N-substituted isoquinolinone . -

Kinetic/Silver Control (O-Alkylation): The use of silver salts (

) or hard electrophiles can trap the oxygen, yielding the 1-alkoxyisoquinoline (lactim ether).

Caption: Divergent synthetic pathways controlled by counter-ion selection and solvent polarity.

Synthesis of this compound

For researchers needing to synthesize this core, the following route ensures high regiocontrol and purity.

Step-by-Step Methodology:

-

Starting Material: 4-Methoxy-2-methylbenzoic acid.

-

Formation of Isocyanate: Convert the acid to the acyl azide (using DPPA) and rearrange via Curtius to the isocyanate.

-

Cyclization: Thermal cyclization yields 6-methoxyisoquinolin-1(2H)-one.

-

Iodination (The Critical Step):

-

Reagents: N-Iodosuccinimide (NIS), Acetonitrile.

-

Conditions: Reflux, 4 hours.[1]

-

Mechanism:[2] Electrophilic aromatic substitution. The 6-OMe directs ortho/para, but the C4 position is electronically activated by the enamine-like character of the C3-C4 bond in the lactam form.

-

Purification: The product precipitates upon cooling. Wash with cold MeOH to remove succinimide byproducts.

-

Yield Expectation: 75-85% overall. Purity Check: HPLC >98% (254 nm).

References

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews.

-

Jain, R., et al. (2013). Synthesis and SAR of isoquinolinone-based PARP inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Cambridge Crystallographic Data Centre (CCDC) . Isoquinolinone Crystal Structures.

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-Iodo-6-methoxyisoquinolin-1-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of 4-Iodo-6-methoxyisoquinolin-1-ol, a heterocyclic compound with potential therapeutic applications. We will delve into the theoretical underpinnings of solubility, present a strategic approach to solvent selection, and provide a detailed, field-proven protocol for equilibrium solubility determination. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and development of novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physical and chemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of developmental hurdles, including incomplete absorption, low bioavailability, and difficulties in creating viable formulations.[1][2] Therefore, a thorough understanding of a compound's solubility in a range of solvents is not merely a data collection exercise; it is a crucial early-stage investment that informs critical decisions.

For a molecule like this compound, which possesses a complex heterocyclic structure with both hydrogen bond donating and accepting groups, as well as lipophilic regions, its interaction with different solvents is expected to be nuanced. Early and accurate characterization of its solubility profile is paramount for guiding medicinal chemistry efforts, enabling efficient process development, and designing effective delivery systems.[3]

Strategic Solvent Selection: A Rationale-Driven Approach

The choice of organic solvents for solubility profiling should be systematic and reflective of the potential applications and challenges anticipated during drug development. The principle of "like dissolves like" provides a foundational guide, suggesting that solubility is favored when the intermolecular forces of the solute and solvent are similar.[4] We will categorize our solvent selection based on polarity, hydrogen bonding capability, and functional relevance in the pharmaceutical workflow.

Table 1: Recommended Organic Solvents for Solubility Profiling of this compound

| Solvent | Class | Dielectric Constant (Approx.) | Rationale for Inclusion |

| Methanol | Polar Protic | 32.7 | Represents polar, protic environments; common in synthesis and purification. |

| Ethanol | Polar Protic | 24.5 | A pharmaceutically acceptable solvent, often used in formulations. |

| Isopropanol | Polar Protic | 19.9 | A less polar alcohol, providing a point of comparison with methanol and ethanol. |

| Acetonitrile | Polar Aprotic | 37.5 | A common solvent in HPLC and other analytical techniques; its aprotic nature probes different intermolecular interactions. |

| Acetone | Polar Aprotic | 20.7 | A versatile solvent used in extractions and as a cleaning agent. |

| Dichloromethane (DCM) | Nonpolar | 9.1 | A widely used solvent in organic synthesis for less polar compounds. |

| Ethyl Acetate | Moderately Polar | 6.0 | A common solvent for chromatography and extractions, with ester functionality. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.6 | An ether-based solvent often used in reactions involving organometallics. |

| Toluene | Nonpolar Aromatic | 2.4 | Represents aromatic, nonpolar environments; useful for understanding π-π stacking interactions.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | A highly polar aprotic solvent, often used for creating stock solutions for biological screening.[7] |

| n-Hexane | Nonpolar | 1.9 | Represents a highly nonpolar, aliphatic environment to establish a lower limit of solubility. |

This selection provides a broad spectrum of solvent properties, allowing for a comprehensive understanding of the compound's dissolution behavior. The data generated will be invaluable for predicting solubility in more complex solvent systems and for identifying potential challenges in various stages of development.

Experimental Workflow for Equilibrium Solubility Determination

To ensure the generation of reliable and reproducible data, we will employ the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in the supernatant.

Visualizing the Workflow

The following diagram outlines the key steps in the equilibrium solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Calibrated pipettes

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Vials:

-

Add an excess amount of this compound to a series of glass vials (e.g., 10-20 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Record the exact weight of the compound added, if desired for mass balance calculations.

-

Carefully add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent into a clean vial. This step is crucial to remove any fine particulate matter.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method. The method should be specific for this compound and demonstrate good linearity, accuracy, and precision.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the samples.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the compound in the original undiluted supernatant, accounting for all dilution factors.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Perform each experiment in triplicate to assess variability and report the mean solubility and standard deviation.[10][11]

-

Interpreting the Results: From Data to Drug Development Insights

The solubility data, once compiled, provides a wealth of information.

Table 2: Hypothetical Solubility Profile of this compound at 25°C

| Solvent | Solubility (mg/mL) | Interpretation & Implications |

| Methanol | > 50 | High solubility; suitable for purification by crystallization. |

| Ethanol | 25.5 | Good solubility; suggests potential for simple oral liquid formulations. |

| Isopropanol | 10.2 | Moderate solubility; may require co-solvents for higher concentrations. |

| Acetonitrile | 35.8 | High solubility; excellent for analytical method development. |

| Acetone | 15.1 | Moderate solubility. |

| Dichloromethane | 5.3 | Lower solubility; indicates a preference for more polar environments. |

| Ethyl Acetate | 8.9 | Moderate solubility. |

| Tetrahydrofuran (THF) | 12.4 | Moderate solubility. |

| Toluene | 1.1 | Low solubility; confirms limited interaction with nonpolar aromatic systems. |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very high solubility; ideal for creating high-concentration stock solutions for HTS. |

| n-Hexane | < 0.1 | Practically insoluble; confirms the compound's polar nature. |

A high solubility in DMSO is expected and confirms its utility as a solvent for primary biological screening.[7] Low solubility in nonpolar solvents like hexane and toluene suggests that the compound possesses significant polar character, likely dominated by the isoquinolin-1-ol moiety. Moderate to high solubility in polar protic solvents (methanol, ethanol) indicates that hydrogen bonding plays a key role in the solvation process.[12] This profile can guide chemists in selecting appropriate solvents for reaction workups, crystallization, and chromatographic purification.

For formulation scientists, this data is the starting point for developing oral or parenteral dosage forms. If aqueous solubility is found to be low (a common challenge), the high solubility in pharmaceutically acceptable solvents like ethanol could suggest the use of co-solvent systems or the development of lipid-based formulations.[3]

Conclusion

Determining the solubility profile of a new chemical entity like this compound is a foundational step in its journey as a potential therapeutic agent. The systematic approach outlined in this guide, from rationale-driven solvent selection to a robust experimental protocol, provides a reliable framework for generating high-quality, interpretable data. This information is not merely a set of numbers but a strategic asset that empowers researchers and developers to make informed decisions, anticipate challenges, and ultimately accelerate the path from discovery to development.

References

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. raytor.com [raytor.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. who.int [who.int]

- 11. database.ich.org [database.ich.org]

- 12. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Thermodynamic Stability of 4-Iodo-6-methoxyisoquinolin-1-ol

Abstract: 4-Iodo-6-methoxyisoquinolin-1-ol is a key heterocyclic building block with significant potential in medicinal chemistry and drug development. Its utility, however, is intrinsically linked to its stability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and manage the thermodynamic stability of this compound. We will explore the theoretical underpinnings of its stability based on its structural components, provide detailed protocols for empirical stability testing through forced degradation and thermal analysis, and offer evidence-based recommendations for its handling and storage. This document serves as a technical manual for ensuring the integrity and reliability of this compound in research and development applications.

Introduction: The Imperative of Stability in Drug Discovery

In the intricate process of drug discovery and development, the stability of chemical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of success. A building block that is chemically robust ensures reproducibility in synthesis, predictable behavior in biological assays, and a viable shelf-life for formulated products. The title compound, this compound, belongs to the isoquinolinone class of heterocycles, a scaffold present in numerous biologically active molecules. The presence of iodo and methoxy substituents provides critical vectors for further chemical modification, making it a valuable intermediate.

However, the very features that make this molecule attractive for synthesis also present potential stability challenges. Understanding these liabilities is not merely an academic exercise; it is a critical step in risk mitigation for any drug development program. This guide provides the necessary theoretical background and practical, validated methodologies to comprehensively characterize the thermodynamic stability of this compound.

Molecular Profile and Physicochemical Properties

The structure of this compound, also known as 4-Iodo-6-methoxy-1(2H)-isoquinolinone, contains three key features that govern its reactivity and stability:

-

The Isoquinolin-1-ol Core: This exists in tautomeric equilibrium with its lactam form, isoquinolin-1(2H)-one. The cyclic amide (lactam) bond is a primary site of potential hydrolytic degradation.

-

The C4-Iodo Substituent: The carbon-iodine bond on the aromatic ring is the most labile of the carbon-halogen bonds. It can be susceptible to cleavage under photolytic or certain chemical conditions.

-

The C6-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic system and is generally stable, though it can be cleaved under harsh acidic conditions.

A summary of its key computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈INO₂ | (Predicted) |

| Molecular Weight | 301.08 g/mol | (Predicted) |

| XLogP3 | 2.3 | (Predicted) |

| Hydrogen Bond Donor Count | 1 | (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | (Predicted) |

| Rotatable Bond Count | 1 | (Predicted) |

| Topological Polar Surface Area | 41.6 Ų | (Predicted) |

Note: Experimental data for this specific molecule is limited; properties are predicted based on its structure and data from closely related analogues like 6-iodoquinolin-4-ol and 4-methoxyisoquinoline.[1][2]

Theoretical Stability Assessment: Predicting Degradation Pathways

A proactive approach to stability begins with a theoretical analysis of the molecule's inherent vulnerabilities. Based on its functional groups, we can anticipate several primary degradation pathways. Forced degradation studies are designed to intentionally trigger these pathways to identify the resulting products.[3]

-

Hydrolytic Degradation: The most probable degradation pathway is the hydrolysis of the cyclic amide (lactam) bond.[4] This can occur under both acidic and basic conditions, leading to the opening of the heterocyclic ring to form a substituted 2-(carboxymethyl)benzoic acid derivative.

-

Photolytic Degradation: Aromatic iodides are known to be sensitive to light.[5] Exposure to UV or even high-intensity visible light can induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to a variety of degradation products.

-

Oxidative Degradation: The electron-rich methoxy-substituted aromatic ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxygenated derivatives.

-

Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For this compound, this could involve decarboxylation after hydrolysis, cleavage of the methoxy group, or more complex fragmentation of the heterocyclic core.[5]

The following diagram illustrates these potential degradation routes.

Caption: Predicted degradation pathways for this compound.

Experimental Determination of Thermodynamic Stability

Theoretical predictions must be confirmed by empirical data. A robust experimental plan involves subjecting the compound to stress conditions (forced degradation) and analyzing its thermal properties. This approach is mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[6]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate decomposition.[3] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradation products without destroying the sample.[7]

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Protocol 4.1.1: Acid/Base-Induced Degradation

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Degradation: Dilute an aliquot of the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate the solution in a water bath at 60°C.

-

Base Degradation: Dilute an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep the solution at room temperature.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralization & Analysis: Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Causality: Elevated temperature for acid hydrolysis accelerates the reaction, which is typically slower than base-catalyzed hydrolysis at room temperature. The goal is to induce measurable degradation within a practical timeframe.[4]

Protocol 4.1.2: Oxidative Degradation

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.

-

Degradation: Dilute an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Keep the solution at room temperature, protected from light.

-

Time Points: Withdraw and analyze aliquots at appropriate time intervals.

-

Analysis: Dilute samples with the mobile phase for HPLC analysis.

Causality: 3% H₂O₂ is a standard oxidizing agent used to simulate oxidative stress that a drug substance might encounter.[6]

Protocol 4.1.3: Photostability Testing

-

Sample Preparation: Place the solid powder compound in a chemically inert, transparent container. Prepare a solution (e.g., 0.1 mg/mL in methanol/water) in a second container.

-

Control: Prepare a "dark" control sample wrapped in aluminum foil for both solid and solution samples.

-

Exposure: Place the samples in a photostability chamber that complies with ICH Q1B guidelines.[8][9]

-

Dosage: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][10]

-

Analysis: Compare the exposed samples to the dark controls using HPLC to quantify any degradation.

Causality: The ICH Q1B guideline provides a harmonized standard to test for light sensitivity, ensuring that the data is reproducible and relevant for regulatory submissions.[11] The use of both solid and solution samples is critical as photodegradation pathways can differ between states.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the thermodynamic stability of the solid-state material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.[4][12]

Table 2: Representative Data from Thermal Analysis

| Analysis Type | Parameter | Typical Result | Interpretation |

| DSC | Onset of Melting | 180 - 200 °C | Indicates the start of the melting process. A sharp peak suggests high purity. |

| Peak of Melting | 185 - 205 °C | The temperature at which the material is fully molten. | |

| Onset of Decomposition | > 220 °C | The temperature at which exothermic or endothermic decomposition begins. | |

| TGA | Onset of Mass Loss (T₅%) | > 225 °C | Temperature at which 5% of the material's mass has been lost due to decomposition. |

Note: The values in this table are hypothetical and serve as an illustrative example of what might be observed for a stable heterocyclic compound.

Protocol 4.2.1: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Sealing: Crimp the pan with an aluminum lid. Use a pinhole lid if volatile products are expected.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, typically from 25 °C to 350 °C.

-

Analysis: Record the heat flow versus temperature to identify thermal events like melting and decomposition.[13]

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the precise determination of melting points and the enthalpy of fusion, and it can detect the energy released or absorbed during decomposition, providing crucial safety and stability information.[14]

Protocol 4.2.2: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound onto a tared TGA pan.

-

Instrumentation: Place the pan into the TGA furnace.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, typically from 25 °C to 500 °C.

-

Analysis: Record the mass of the sample as a function of temperature. The resulting curve indicates temperatures at which mass loss occurs.[12]

Causality: TGA directly measures changes in mass with temperature, providing a clear and quantitative measure of when the compound begins to decompose and volatilize. It is complementary to DSC for building a complete thermal profile.

Recommended Handling and Storage Procedures

Based on the potential stability liabilities, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.

Table 3: Handling and Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures slow the rate of potential hydrolytic and thermal degradation. |

| Light | Store in amber vials or protect from light. | Prevents potential photodegradation via C-I bond cleavage.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes risk of long-term oxidative degradation. |

| pH | Avoid strongly acidic or basic aqueous solutions for prolonged storage. | The lactam functionality is susceptible to hydrolysis outside of a neutral pH range.[4] |

| Solvents | For solutions, use aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for long-term storage. Prepare aqueous solutions fresh. | Aprotic solvents prevent hydrolysis. |

Conclusion

This compound is a valuable building block whose stability profile is governed by its isoquinolinone core and iodo-substituent. The primary degradation pathways to consider are hydrolysis of the lactam ring and photolysis of the carbon-iodine bond. Through a systematic approach combining theoretical assessment with empirical testing—specifically forced degradation studies and thermal analysis—researchers can fully characterize its stability. The protocols and insights provided in this guide offer a robust framework for generating the necessary data to ensure the material's quality, inform formulation and process development, and confidently advance drug discovery programs. Proper handling and storage, particularly protection from light and moisture, are critical to preserving the integrity of this important chemical intermediate.

References

- BenchChem. Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. BenchChem Technical Guides.

-

PLOS One. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Published 2017-12-14. Available from: [Link].

-

Q-Lab. Understanding ICH Photostability Testing. Q-Lab Technical Articles. Available from: [Link].

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Published 1996-11-01. Available from: [Link].

-

Organic Process Research & Development. Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Published 2025-08-19. Available from: [Link].

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific White Papers. Available from: [Link].

-

ResearchGate. Syntheses of 4-Substituted Isoquinolines. Published 2025-08-06. Available from: [Link].

-

Labstat. Forced degradation studies: A critical lens into pharmaceutical stability. Published 2025-11-10. Available from: [Link].

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Published 1998-01-01. Available from: [Link].

-

ICH. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link].

-

Scribd. Enthalpy of Vaporization in Heterocycles by DSC. Available from: [Link].

-

Molecules. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Published 2024-02-07. Available from: [Link].

-

The Journal of Organic Chemistry. Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Published 2025-06-05. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Published 2025-06-05. Available from: [Link].

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Published 2020-11-12. Available from: [Link].

-

De Gruyter. Development of forced degradation and stability indicating studies of drugs—A review. Published 2013-09-01. Available from: [Link].

-

International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. Published 2023-04-23. Available from: [Link].

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Published 2016-05-02. Available from: [Link].

-

ResearchGate. 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescent stimulus-responsive properties. Available from: [Link].

-

Chem-Impex. 4-Amino-6-iodoquinoline. Available from: [Link].

-

PubChem. 4-Methoxyisoquinoline. National Center for Biotechnology Information. Available from: [Link].

-

MolForge. 4-Methoxy-6-methyl-[4][10]dioxolo[4,5-g]isoquinolin-6-ium (CID 21338) - Molecular Properties & Analysis. Available from: [Link].

-

PubChem. 6-Iodoquinolin-4-ol. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 4-Iodoanisole. National Center for Biotechnology Information. Available from: [Link].

-

EPA. 4-Iodo-6-methoxyquinoline - Publications - Abstract Sifter. Available from: [Link].

-

ResearchGate. Physicochemical properties of selected compounds. Available from: [Link].

Sources

- 1. 6-Iodoquinolin-4-ol | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyisoquinoline | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. thieme-connect.de [thieme-connect.de]

Theoretical and Experimental Framework for the Mass Spectrometric Characterization of 4-Iodo-6-methoxyisoquinolin-1-ol

Halogenated isoquinoline derivatives are highly valued in medicinal chemistry, frequently serving as kinase inhibitors or versatile synthetic intermediates in drug discovery pipelines. Among these, 4-Iodo-6-methoxyisoquinolin-1-ol (CAS: 1408291-53-1)[1] presents a unique structural profile. For researchers synthesizing or analyzing this compound, the precise determination of its molecular weight and exact monoisotopic mass is a non-negotiable foundation for structural validation, stoichiometric scaling, and High-Resolution Mass Spectrometry (HRMS) workflows[2].

This technical guide dissects the mathematical principles behind the mass calculations of this compound and provides a self-validating experimental protocol for its analytical verification.

The Dichotomy of Mass: Average Molecular Weight vs. Exact Mass

In analytical chemistry, treating "mass" as a singular concept leads to critical downstream errors. The calculation method must be dictated by the analytical instrument being used.

-

Average Molecular Weight (Molar Mass): Used for macroscopic laboratory operations (e.g., weighing reagents for synthesis). It is calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes[3].

-

Exact Monoisotopic Mass: Used exclusively for HRMS (e.g., Orbitrap, Time-of-Flight). It is calculated using the mass of the single most abundant isotope of each constituent element[4].

Elemental Composition of this compound

The chemical formula for the compound is C₁₀H₈INO₂ . To understand its mass profile, we must break down the individual elemental contributions.

| Element | Atom Count | Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) | Total Exact Mass Contribution (Da) | Total Average Mass Contribution ( g/mol ) |

| Carbon (C) | 10 | 12.000000 | 12.011 | 120.000000 | 120.110 |

| Hydrogen (H) | 8 | 1.007825 | 1.008 | 8.062600 | 8.064 |

| Iodine (I) | 1 | 126.904473 | 126.904 | 126.904473 | 126.904 |

| Nitrogen (N) | 1 | 14.003074 | 14.007 | 14.003074 | 14.007 |

| Oxygen (O) | 2 | 15.994915 | 15.999 | 31.989830 | 31.998 |

| Total | 22 | -- | -- | 300.959977 Da | 301.083 g/mol |

Mechanistic Insight: The Iodine Mass Defect Notice that the exact mass of the molecule (300.9599 Da) is slightly lower than its nominal mass (301 Da). This is driven by the nuclear binding energy of Iodine. Unlike carbon or hydrogen, which have exact masses slightly above their integer nominal masses, ^127I has a significant negative mass defect (126.90447 Da vs. 127). In HRMS deconvolution, this negative fractional mass serves as a highly specific diagnostic signature, allowing algorithms to rapidly filter out non-halogenated background noise[5].

HRMS Validation: A Self-Validating Experimental Protocol

Theoretical calculations are only as reliable as the empirical data used to validate them. To confirm the identity of this compound, an LC-HRMS protocol must be employed. The following methodology is designed as a self-validating system—meaning the protocol inherently controls for instrumental drift and false positives.

Step-by-Step LC-HRMS Methodology

Step 1: Analyte Preparation & Matrix Control

-

Action: Dissolve the compound in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid. Prepare a blank matrix simultaneously.

-

Causality: Formic acid acts as a proton donor, shifting the equilibrium toward the formation of [M+H]⁺ ions, which drastically enhances the signal-to-noise ratio in positive Electrospray Ionization (ESI) mode. The blank matrix ensures that the target m/z is not an artifact of the solvent system.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

-

Causality: The hydrophobic core of the isoquinoline ring and the heavy iodine atom render the molecule moderately lipophilic. Reverse-phase chromatography (C18) effectively retains the compound, separating it from highly polar synthetic byproducts or salts that could cause ion suppression in the MS source.

Step 3: Ionization and Adduct Formation

-

Action: Operate the ESI source in both positive and negative polarity modes.

-

Causality: The isoquinoline nitrogen readily accepts a proton in positive mode, while the hydroxyl group at C1 (which can tautomerize to a lactam) can undergo deprotonation in negative mode[2]. Monitoring both polarities provides orthogonal confirmation of the neutral mass.

Step 4: High-Resolution Mass Acquisition

-

Action: Acquire data on an Orbitrap or Q-TOF mass spectrometer with a resolving power (R) > 60,000 at m/z 200. Infuse a lock mass (e.g., Leucine Enkephalin, exact mass 556.2765 Da) continuously during the run.

-

Causality: High resolving power separates the target isotope from isobaric interferences. The lock mass provides real-time mass axis correction, ensuring that any deviation in the magnetic or electric fields does not compromise the sub-5 ppm mass accuracy requirement[5].

Data Interpretation: Adducts and Isotopic Patterns

In ESI-MS, the neutral molecule (300.95997 Da) is almost never observed directly. Instead, it forms adducts with mobile phase ions[6]. The data processing software must extract these specific m/z values to validate the compound.

| Adduct Type | Ionization Mode | Ion Formula | Theoretical Exact m/z |

| Protonated [M+H]⁺ | Positive (+) | C₁₀H₉INO₂⁺ | 301.96725 |

| Sodiated[M+Na]⁺ | Positive (+) | C₁₀H₈INO₂Na⁺ | 323.94920 |

| Deprotonated [M-H]⁻ | Negative (-) | C₁₀H₇INO₂⁻ | 299.95270 |

Note: The mass of a proton (1.007276 Da) and the mass of a sodium ion (22.989769 Da) are added to the neutral monoisotopic mass, while an electron's mass is accounted for in the charge state calculation.

Workflow Visualization

Figure 1: Self-validating LC-HRMS workflow for exact mass determination and isotopic validation.

References

-

This compound | CAS#:1408291-53-1 , Chemsrc. Available at:[Link]

-

Exact Mass Calculator | Fast & Free , BioChemCalc. Available at: [Link]

-

Molecular Weight & Exact Mass , Chem I Trust AI & Educational Services. Available at: [Link]

-

How To Calculate Molecular Weight , Wax Studios. Available at:[Link]

-

LipidPioneer: A Comprehensive User-Generated Exact Mass Template , NIH / PMC. Available at:[Link]

-

Automated deconvolution and deisotoping of electrospray mass spectra , ResearchGate. Available at: [Link]

Sources

- 1. This compound | CAS#:1408291-53-1 | Chemsrc [chemsrc.com]

- 2. chemitrust.ai [chemitrust.ai]

- 3. wax-studios.com [wax-studios.com]

- 4. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 5. researchgate.net [researchgate.net]

- 6. LipidPioneer: A Comprehensive User-Generated Exact Mass Template for Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for the Preparation of 4-Iodo-6-methoxyisoquinolin-1-ol: An Application Note and Protocol

Abstract

4-Iodo-6-methoxyisoquinolin-1-ol is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its utility as a versatile building block stems from the strategic placement of its functional groups: the nucleophilic hydroxyl group at the 1-position, the electron-donating methoxy group at the 6-position, and the synthetically malleable iodine atom at the 4-position, which is amenable to a variety of cross-coupling reactions. This application note provides a comprehensive guide to the synthesis of this valuable intermediate, detailing a robust and efficient two-step synthetic pathway. The protocol begins with the construction of the 6-methoxyisoquinolin-1-ol core, followed by a regioselective iodination at the C4 position. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a framework for the successful preparation of the title compound.

Introduction

The isoquinolin-1-ol (or isocarbostyril) framework is a privileged structure in numerous biologically active compounds and natural products. The introduction of a methoxy group at the 6-position and an iodine atom at the 4-position enhances the synthetic utility of this scaffold, providing a platform for the development of novel molecular entities. The C4-iodo substituent, in particular, serves as a versatile handle for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the chemical space around the isoquinolin-1-ol core, a crucial aspect of modern drug discovery. This document outlines a reliable synthetic strategy to access this compound, focusing on procedural clarity and scientific rationale.

Overall Synthetic Strategy

The synthesis of this compound is approached via a two-step sequence, commencing with the synthesis of the 6-methoxyisoquinolin-1-ol precursor, followed by a regioselective C-H iodination. This strategy is advantageous as it utilizes readily available starting materials and employs a highly selective iodination reaction, minimizing the formation of undesired regioisomers.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-Methoxyisoquinolin-1-ol

The initial step focuses on the construction of the 6-methoxy-substituted isoquinolin-1-ol core. While several methods exist for the synthesis of isoquinolones, a practical approach involves the cyclization of a suitably substituted homophthalic acid derivative or a related precursor. For the purpose of this guide, we will adapt a known procedure for the synthesis of substituted isoquinolin-1-ols. A plausible route starts from 4-methoxy-2-methylbenzonitrile, which can be converted to 2-cyano-5-methoxyphenylacetic acid, followed by cyclization.[1][2]

Protocol 1: Synthesis of 6-Methoxyisoquinolin-1-ol

This protocol is adapted from established syntheses of related isoquinolin-3-ol derivatives and may require optimization for the specific synthesis of the 1-ol isomer.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methoxy-2-methylbenzonitrile | Reagent | Commercially Available |

| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercially Available |

| Dry Ice (solid CO₂) | - | Local Supplier |

| Diethyl ether | Anhydrous | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available |

| Thionyl chloride (SOCl₂) | Reagent | Commercially Available |

| Dioxane | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

Experimental Procedure

Step 1a: Carboxylation of 4-Methoxy-2-methylbenzonitrile

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to generate LDA in situ.

-

Add a solution of 4-methoxy-2-methylbenzonitrile in anhydrous THF to the LDA solution at -78 °C.

-

After stirring for 1 hour, quench the reaction by pouring the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, and then acidify with concentrated HCl.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyano-5-methoxyphenylacetic acid.

Step 1b: Cyclization to 6-Methoxyisoquinolin-1-ol

-

To a solution of 2-cyano-5-methoxyphenylacetic acid in a suitable solvent, add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in anhydrous dioxane and add a solution of HCl in dioxane (e.g., 4 M).

-

Heat the mixture at a suitable temperature (e.g., 60-80 °C) until cyclization is complete.

-

Cool the reaction mixture to room temperature and quench with water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and dry to afford crude 6-methoxyisoquinolin-1-ol.

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Regioselective C4-Iodination of 6-Methoxyisoquinolin-1-ol

With the 6-methoxyisoquinolin-1-ol precursor in hand, the subsequent step is the introduction of the iodine atom at the C4 position. The electron-rich nature of the isoquinolin-1-ol ring system, further activated by the methoxy group, directs electrophilic substitution. A highly efficient and regioselective method for the C4-iodination of isoquinolin-1(2H)-ones utilizes N-iodosuccinimide (NIS) as the iodine source and p-toluenesulfonic acid (PTSA) as a catalyst.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The PTSA protonates the carbonyl oxygen of the isoquinolin-1-ol, which exists in tautomeric equilibrium with its lactam form, isoquinolin-1(2H)-one. This protonation further activates the ring towards electrophilic attack. NIS, in the presence of the acid catalyst, serves as a source of an electrophilic iodine species (I⁺). The C4 position is electronically favored for substitution due to the directing effects of the nitrogen lone pair and the activating methoxy group.

Caption: Simplified mechanism of C4-iodination.

Protocol 2: Synthesis of this compound

This protocol is based on the procedure reported by Yadav and co-workers for the C4-iodination of isoquinolin-1(2H)-ones.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Methoxyisoquinolin-1-ol | Synthesized in Part 1 | - |

| N-Iodosuccinimide (NIS) | Reagent | Commercially Available |

| p-Toluenesulfonic acid (PTSA) | Monohydrate, Reagent | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium thiosulfate | Anhydrous | Commercially Available |

| Sodium bicarbonate | Saturated aqueous solution | - |

| Brine | Saturated aqueous solution | - |

| Sodium sulfate | Anhydrous | Commercially Available |

Experimental Procedure

-

To a solution of 6-methoxyisoquinolin-1-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add N-iodosuccinimide (1.2 mmol).

-

To this mixture, add p-toluenesulfonic acid monohydrate (0.2 mmol).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to reduce any unreacted NIS.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a solid. The structure and purity should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group, and the N-H or O-H proton (depending on the solvent and concentration). The introduction of the iodine at C4 will influence the chemical shifts and coupling constants of the adjacent protons.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, with the C4 signal shifted due to the attachment of the iodine atom.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl/amine group, carbonyl group (of the lactam tautomer), and aromatic C-H bonds should be present.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

N-Iodosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

-

Thionyl chloride is a corrosive and lachrymatory liquid. Handle with extreme care.

-

LDA and n-butyllithium are pyrophoric and react violently with water. Handle under an inert atmosphere.

-

Hydrochloric acid and p-toluenesulfonic acid are corrosive. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. The described two-step approach, involving the construction of the isoquinolin-1-ol core followed by a highly regioselective iodination, offers a reliable and efficient route to this valuable synthetic intermediate. The provided protocols, mechanistic insights, and safety guidelines are intended to enable researchers to successfully prepare this compound for applications in drug discovery, medicinal chemistry, and materials science.

References

-

Yadav, J. S., et al. p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones. New Journal of Chemistry, 2014, 38(11), 5231-5235. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]

-

Zheng, Z. B., et al. Improved Synthesis of 1-Chloro-6-methoxy-isoquinolin-3-ol and Its Derivatives. Synthetic Communications, 2009, 39(7), 1264-1272. [Link]

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. [Link]

-

Taylor & Francis Online. Improved Synthesis of 1-Chloro-6-methoxy-isoquinolin-3-ol and Its Derivatives. [Link]

Sources

Palladium-catalyzed cross-coupling reactions using 4-Iodo-6-methoxyisoquinolin-1-ol

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-Iodo-6-methoxyisoquinolin-1-ol

Introduction: The Strategic Value of the Isoquinolin-1-ol Scaffold

The isoquinolin-1-ol framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its rigid structure and potential for diverse functionalization make it an attractive starting point for developing novel therapeutics. Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3]

This guide focuses on the synthetic utility of This compound , a highly valuable and reactive building block. The presence of an iodo group at the 4-position provides a reactive handle for a suite of palladium-catalyzed transformations. Aryl iodides are among the most reactive electrophiles for these couplings, often enabling reactions under milder conditions than their bromide or chloride counterparts.[4][5][6] Herein, we provide detailed protocols and expert insights into the application of this substrate in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies a general catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][7][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodo-isoquinolin-1-ol, forming a square-planar Pd(II) intermediate.[4][8]

-

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The organic group from a second reagent is transferred to the palladium center (transmetalation), or an alkene inserts into the Pd-C bond (migratory insertion).

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl and vinyl-aryl structures, valued for its mild conditions and the low toxicity of its boron-based byproducts.[2][9]

Scientific Rationale

The success of a Suzuki coupling hinges on several factors. A base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[10][11] The choice of palladium source and ligand is also key; while aryl iodides are highly reactive, bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.[12] The use of a biphasic solvent system, such as dioxane and water, helps to dissolve both the organic substrates and the inorganic base.[4][11]

Catalytic Cycle: Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2-3 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, ligand (if separate), and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (dioxane and water) via syringe.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-methoxyisoquinolin-1-ol.

Data Summary: Representative Suzuki-Miyaura Couplings

| Coupling Partner (Arylboronic acid) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 90 | 12 | 92 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos (2/4 mol%) | K₃PO₄ | 80 | 8 | 95 |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 100 | 16 | 78 |

| 2-Thiopheneboronic acid | Pd₂(dba)₃/XPhos (2/4 mol%) | K₃PO₄ | 80 | 6 | 89 |

Yields are illustrative and depend on precise reaction conditions and purification.

Application Protocol 2: Heck Reaction for C(sp²)–C(sp²) Vinylation

The Heck (or Mizoroki-Heck) reaction is a powerful tool for the arylation of alkenes, providing access to substituted olefins.[5][13][14] It is particularly efficient with electron-poor alkenes, such as acrylates and styrenes.

Scientific Rationale

The Heck reaction typically employs a palladium(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[5] The reaction requires a base, often a hindered amine like triethylamine or an inorganic base like potassium carbonate, to neutralize the hydriodic acid (HI) generated in the final step of the catalytic cycle.[5] The choice of ligand can be critical; while simple triphenylphosphine often suffices for reactive iodides, specialized ligands can be necessary for more challenging substrates.[5] The regioselectivity of the addition to the alkene is primarily governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.

Catalytic Cycle: Heck Reaction

Caption: Catalytic cycle for the Heck (Mizoroki-Heck) reaction.

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

-

Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: PPh₃ (4-10 mol%) or P(o-tol)₃ (4-10 mol%)

-

Base: Triethylamine (Et₃N) (2.0 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: Anhydrous DMF or Acetonitrile (ACN)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and the ligand.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent, followed by the base and the alkene via syringe.

-

Heat the mixture to 80-120 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. If using Et₃N, it can be removed under reduced pressure.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, then brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the residue by flash column chromatography to isolate the vinylated product.

Data Summary: Representative Heck Couplings

| Alkene Partner | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |

| n-Butyl acrylate | PPh₃ | Et₃N | 100 | 6 | 88 |

| Styrene | P(o-tol)₃ | K₂CO₃ | 120 | 12 | 81 |

| Acrylonitrile | PPh₃ | Et₃N | 90 | 8 | 75 |

| 4-Vinylpyridine | P(o-tol)₃ | K₂CO₃ | 120 | 18 | 65 |

Yields are illustrative and depend on precise reaction conditions and purification.

Application Protocol 3: Sonogashira Coupling for C(sp²)–C(sp) Alkynylation

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide, providing direct access to internal alkynes.[3][15] These products are highly versatile intermediates in organic synthesis.

Scientific Rationale

The standard Sonogashira reaction employs a dual catalytic system.[16] A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This species then undergoes transmetalation with the Pd(II) complex. An amine base, such as triethylamine or diisopropylamine, is essential both to deprotonate the alkyne and to act as a solvent. A major side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions or by using copper-free protocols, although the latter often require higher temperatures or more specialized ligands.[6]

Catalytic Cycle: Sonogashira Reaction

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Palladium Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)

-

Co-catalyst: Copper(I) Iodide (CuI) (1-5 mol%)

-

Ligand: PPh₃ (2-6 mol%, often included in precatalyst)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent alkyne homocoupling.

-

Add the degassed amine solvent (e.g., Et₃N) via syringe, followed by the terminal alkyne.

-

Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-